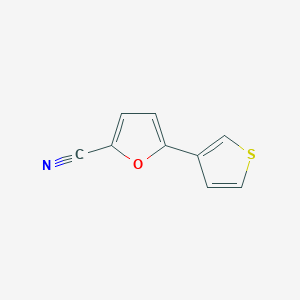![molecular formula C18H29F2N3O2 B15118724 N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118724.png)
N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a cyclopentyl group, a difluoropiperidine moiety, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, including the formation of the difluoropiperidine core and subsequent coupling with the cyclopentyl and acetamide groups. Common synthetic methods include:
Formation of Difluoropiperidine: This step involves the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety is known to enhance binding affinity and selectivity, potentially leading to modulation of biological pathways and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopentyl-4,4-difluoropiperidine-1-carboxamide
- N-cyclopentyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide
Uniqueness
N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoropiperidine moiety, in particular, enhances its reactivity and potential for therapeutic applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H29F2N3O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C18H29F2N3O2/c19-18(20)7-11-23(12-8-18)17(25)14-5-9-22(10-6-14)13-16(24)21-15-3-1-2-4-15/h14-15H,1-13H2,(H,21,24) |
Clé InChI |
UUIKRHVRFSECHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15118660.png)
![4-Methyl-2-({2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15118662.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B15118672.png)
![9-ethyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118679.png)
![3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B15118703.png)
![1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15118716.png)
![N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118731.png)
![3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15118736.png)
![7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline](/img/structure/B15118740.png)
![N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B15118745.png)
![N-[(4-methylphenyl)methyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118749.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B15118755.png)
